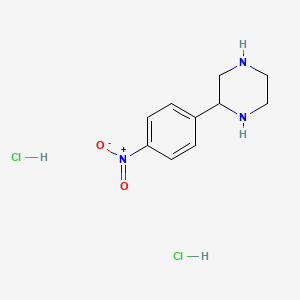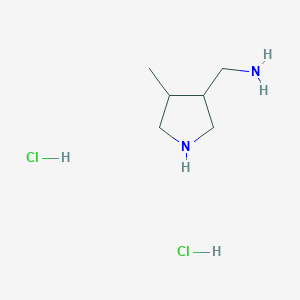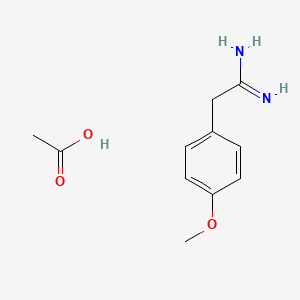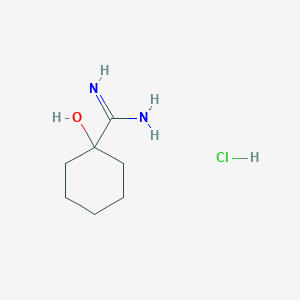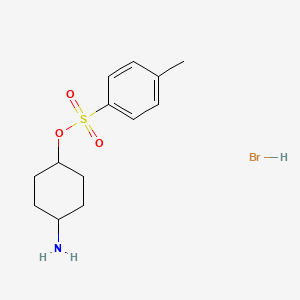
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide (TACHS) is an organic compound that has been used in scientific research for decades. It is a versatile compound that has a wide range of applications in organic synthesis and biochemistry. TACHS is a popular reagent in laboratory experiments due to its high reactivity and low cost. It has been used in many different fields, from drug discovery to environmental research.
Wissenschaftliche Forschungsanwendungen
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in biochemistry, as it can be used to modify proteins and other molecules. trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has also been used in environmental research, as it can be used to detect trace amounts of pollutants in water.
Wirkmechanismus
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, meaning it can react with electrophiles. This makes it useful for organic synthesis, as it can be used to synthesize a variety of compounds. It can also be used to modify proteins and other molecules.
Biochemical and Physiological Effects
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on human health. It has also been used to study the effects of various hormones on the body.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive. It is also relatively easy to synthesize, and it can be used to modify a variety of molecules. However, it is also important to note that trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, and it can react with other molecules in the reaction mixture, which can lead to unwanted side reactions.
Zukünftige Richtungen
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a wide range of potential applications in the future. It could be used in drug discovery, as it can be used to synthesize a variety of compounds. It could also be used to study the effects of environmental pollutants on human health. It could also be used to study the effects of hormones on the body, as well as to study the effects of various drugs on the body. Additionally, it could be used to modify proteins and other molecules, which could lead to a better understanding of how these molecules function. Finally, it could be used to create novel compounds for use in a variety of applications, including pharmaceuticals, agrochemicals, and environmental research.
Synthesemethoden
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide can be synthesized from p-toluenesulfonic acid and cyclohexylamine. The reaction is carried out in the presence of a strong base, such as potassium hydroxide. The reaction produces a salt, which is then hydrolyzed to form the desired product. The process is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
(4-aminocyclohexyl) 4-methylbenzenesulfonate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.BrH/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12;/h2-3,8-9,11-12H,4-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIKRGMVRGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexyl p-tolunesulphonate HBr | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)





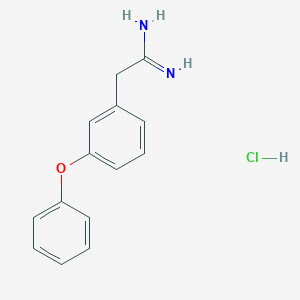

![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
